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Compound of Interest

Compound Name: 2,4,6-Tribromoaniline

Cat. No.: B120722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,4,6-Tribromoaniline, a

versatile intermediate in pharmaceutical synthesis. The document details its synthesis,

physicochemical properties, and a primary application as an antimicrobial agent, supported by

experimental protocols and data.

Introduction
2,4,6-Tribromoaniline is a halogenated aromatic amine that serves as a crucial building block

in the synthesis of various organic molecules.[1][2] Its reactive amino group and the presence

of three bromine atoms on the benzene ring make it a valuable precursor for introducing a

tribromophenyl moiety into larger, more complex structures. This intermediate is utilized in the

development of pharmaceuticals, agrochemicals, and fire-retardant materials.[1][2] In the

pharmaceutical context, it is not only a synthetic intermediate but also exhibits intrinsic

biological activity.

Physicochemical Properties and Data
2,4,6-Tribromoaniline is a white to off-white crystalline solid.[3] A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,4,6-Tribromoaniline
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Property Value Reference(s)

Molecular Formula C₆H₄Br₃N [2]

Molecular Weight 329.81 g/mol [2]

Melting Point 120-122 °C [3]

Boiling Point 300 °C [2]

Appearance
White to off-white crystalline

solid
[3]

Solubility

Insoluble in water; Soluble in

ethanol, methanol, ether,

chloroform, benzene, and

acetic acid.

[3]

Synthesis of 2,4,6-Tribromoaniline
The most common and straightforward synthesis of 2,4,6-Tribromoaniline is through the

electrophilic bromination of aniline. The strong activating effect of the amino group directs the

bromine atoms to the ortho and para positions, leading to trisubstitution.[4]
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Figure 1: General workflow for the synthesis of 2,4,6-Tribromoaniline.

Experimental Protocol: Synthesis of 2,4,6-
Tribromoaniline from Aniline
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This protocol is adapted from established laboratory procedures for the bromination of aniline.

[3][5]

Materials:

Aniline (5 mL)

Glacial Acetic Acid (50 mL)

Bromine (8 mL)

Ethanol (90%) for recrystallization

Distilled water

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)

Magnetic stirrer and stir bar

Ice bath

Procedure:

In a 250 mL round-bottom flask, dissolve 5 mL of aniline in 20 mL of glacial acetic acid with

continuous stirring.

Cool the flask in an ice bath to maintain a low temperature during the reaction.

In a separate beaker, carefully prepare a solution of 8 mL of bromine in 30 mL of glacial

acetic acid.

Transfer the bromine solution to a dropping funnel and add it dropwise to the aniline solution

over a period of 30-40 minutes with constant stirring. Maintain the temperature of the

reaction mixture below 10 °C.

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
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Pour the reaction mixture into a beaker containing approximately 400 mL of cold water. A

white precipitate of 2,4,6-Tribromoaniline will form.

Collect the crude product by vacuum filtration using a Buchner funnel and wash the

precipitate with cold water to remove any unreacted starting materials and acid.

Recrystallize the crude product from 90% ethanol to obtain pure, needle-shaped crystals of

2,4,6-Tribromoaniline.

Dry the purified product and determine the yield and melting point.

Expected Yield: The typical yield for this reaction is in the range of 85-95%.

Application in Pharmaceutical Synthesis:
Antimicrobial Activity
2,4,6-Tribromoaniline itself has demonstrated antimicrobial properties, making it a compound

of interest for the development of new antimicrobial agents.[3] Its mechanism is believed to

involve the disruption of microbial metabolic processes.[3]
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Click to download full resolution via product page

Figure 2: Logical relationship of 2,4,6-Tribromoaniline's antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility
Testing (Cup-Plate Method)
This protocol describes the determination of the antimicrobial activity of 2,4,6-Tribromoaniline
using the agar well diffusion (cup-plate) method.[3]

Materials:

Pure 2,4,6-Tribromoaniline

Nutrient agar medium

Cultures of Escherichia coli and Staphylococcus aureus

Sterile Petri dishes

Sterile cork borer (or well cutter)

Micropipettes

Incubator

Solvent (e.g., Benzene, Methanol)

Procedure:

Prepare nutrient agar plates and allow them to solidify under sterile conditions.

Prepare standardized inoculums of E. coli and S. aureus.

Spread the bacterial inoculums evenly over the surface of the agar plates.

Using a sterile cork borer, create uniform wells (cups) in the agar.

Prepare solutions of 2,4,6-Tribromoaniline at various concentrations in a suitable solvent.
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Carefully pipette a fixed volume (e.g., 100 µL) of each concentration of the 2,4,6-
Tribromoaniline solution into the wells. A well containing only the solvent serves as a

negative control.

Incubate the plates at 37 °C for 24 hours.

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Quantitative Data: Antimicrobial Activity
The antimicrobial activity of 2,4,6-Tribromoaniline against E. coli and S. aureus is summarized

in Table 2.

Table 2: Zone of Inhibition (mm) of 2,4,6-Tribromoaniline

Microorganism Concentration
Zone of Inhibition
(mm)

Reference

Escherichia coli
Specific concentration

in Benzene/Methanol

Data indicates

comparable activity to

the solvent alone in

the cited study.

[3]

Staphylococcus

aureus

Specific concentration

in Benzene/Methanol

Data indicates better

results against S.

aureus than E. coli in

the cited study.

[3]

Note: The referenced study indicates antimicrobial activity but provides qualitative comparisons

rather than specific zone of inhibition measurements in millimeters. The original paper should

be consulted for detailed results.[3]

Future Perspectives
While 2,4,6-Tribromoaniline has established utility, its role as a precursor for more complex,

targeted pharmaceuticals is an area of ongoing research. The synthesis of novel derivatives by

modifying the amino group or through substitution reactions of the bromine atoms can lead to

new classes of bioactive molecules. For instance, its use as a precursor in the synthesis of
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marine alkaloids or other natural product analogues presents a promising avenue for drug

discovery.[6]

Conclusion
2,4,6-Tribromoaniline is a readily synthesized and versatile intermediate with direct

applications as an antimicrobial agent. The protocols provided herein offer a foundation for its

preparation and biological evaluation. For drug development professionals, this compound

represents a valuable starting point for the synthesis of novel halogenated pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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